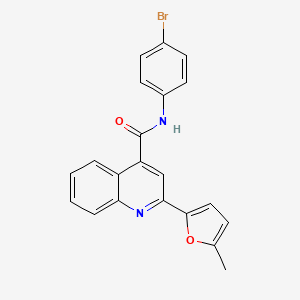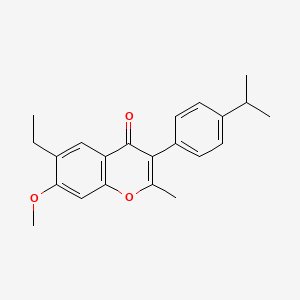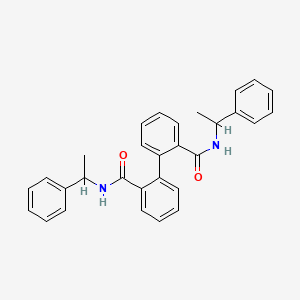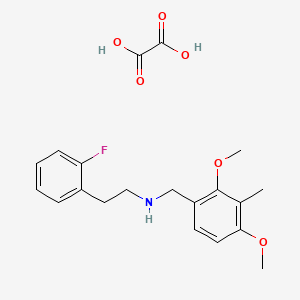
N-(4-bromophenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of quinolinecarboxamide derivatives and is known for its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation and oxidative stress in various animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4-bromophenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide in lab experiments is its unique chemical structure and properties, which make it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on N-(4-bromophenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide. One possible direction is to further investigate its potential applications in the treatment of various diseases such as cancer, inflammation, and infectious diseases. Another direction is to explore its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water to enhance its usability in various experimental setups.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to exhibit significant biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. Further research is needed to fully understand its mechanism of action and explore its potential applications in various diseases.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide involves the reaction of 4-bromoaniline with 5-methyl-2-furancarboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then treated with 2-chloro-4,6-dimethoxyquinoline to obtain the final product.
Scientific Research Applications
N-(4-bromophenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit significant biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.
properties
IUPAC Name |
N-(4-bromophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2/c1-13-6-11-20(26-13)19-12-17(16-4-2-3-5-18(16)24-19)21(25)23-15-9-7-14(22)8-10-15/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGORDQCHNVMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5010549.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5010551.png)
![2-[{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5010553.png)
![2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5010561.png)
![N-ethyl-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5010569.png)

![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5010581.png)
methyl]phosphonate](/img/structure/B5010582.png)

![1-{2-[4-(4,6-dimethoxy-2-pyrimidinyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5010595.png)
![2-amino-7-methyl-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5010601.png)


